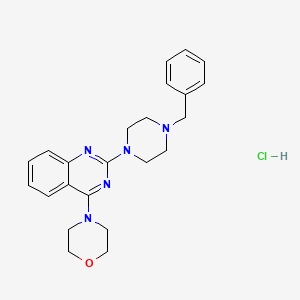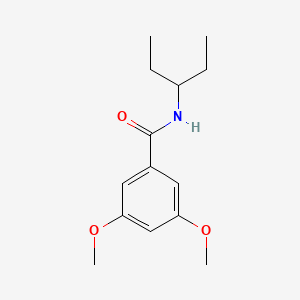
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide, also known as BIT, is a biocide that has been widely used as a preservative in various industrial and consumer products. BIT is a white crystalline powder that is soluble in water and organic solvents. Its chemical formula is C17H16N4O4, and its molecular weight is 344.33 g/mol. BIT has been shown to have excellent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae.
Wirkmechanismus
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide involves the disruption of microbial cell membranes, leading to cell death. N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide is believed to interact with the phospholipid bilayer of the cell membrane, causing leakage of intracellular components and ultimately leading to cell death.
Biochemical and Physiological Effects:
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has been shown to have low toxicity to humans and animals, making it a safe and effective biocide for use in various products. However, some studies have shown that N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide can cause skin irritation and sensitization in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide is not effective against all microorganisms, and some microorganisms may develop resistance to N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide over time.
Zukünftige Richtungen
There are several areas of future research for N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide, including the development of new formulations and applications, the investigation of its mechanism of action, and the study of its environmental impact. Additionally, there is a need for further research on the potential health effects of N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide, particularly on skin irritation and sensitization. Overall, N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has great potential as a biocide in various applications, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide can be achieved through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The second step involves the reaction of 5-methylisoxazole-3-carbonyl chloride with terephthalic acid to form N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has been extensively studied for its antimicrobial properties and has been used as a preservative in various products, including cosmetics, personal care products, and industrial products. N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has also been used in the preservation of wood, paper, and textiles. N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae, making it a versatile biocide.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(5-methyl-1,2-oxazol-3-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-7-13(19-23-9)17-15(21)11-3-5-12(6-4-11)16(22)18-14-8-10(2)24-20-14/h3-8H,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFQKBJJHKMJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)benzene-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)



![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)